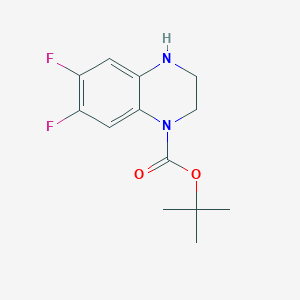

6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester

Description

6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester is a fluorinated quinoxaline derivative featuring a partially saturated bicyclic ring system and a tert-butyl ester group. This compound is utilized in organic synthesis and pharmaceutical research, particularly as a building block for bioactive molecules.

Properties

IUPAC Name |

tert-butyl 6,7-difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O2/c1-13(2,3)19-12(18)17-5-4-16-10-6-8(14)9(15)7-11(10)17/h6-7,16H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCNTDNMSHBIDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2=CC(=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653028 | |

| Record name | tert-Butyl 6,7-difluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887590-33-2 | |

| Record name | tert-Butyl 6,7-difluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester typically involves the reaction of 6,7-difluoroquinoxaline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it into different hydroquinoxaline derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines and hydroquinoxalines, which have applications in medicinal chemistry and material science .

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including 6,7-difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester, as promising candidates for the development of new antimycobacterial agents. Specifically, derivatives have shown efficacy against Mycobacterium tuberculosis and Mycobacterium smegmatis, with varying minimum inhibitory concentration (MIC) values indicating their potency against these pathogens .

Antiviral Properties

Research indicates that quinoxaline derivatives exhibit antiviral activity against respiratory pathogens. The synthesis of various quinoxaline derivatives has been explored to enhance their antiviral efficacy, suggesting that modifications to the core structure can lead to improved therapeutic agents against viral infections .

Synthetic Routes

The synthesis of 6,7-difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester typically involves several steps:

- Condensation Reaction : The initial step often involves the reaction of ortho-phenylenediamine with 1,2-diketones under acidic conditions to form the quinoxaline framework.

- Functionalization : Subsequent reactions may introduce various functional groups to enhance biological activity or solubility.

- Esterification : The final step usually involves the esterification of the carboxylic acid moiety with tert-butanol to yield the desired tert-butyl ester.

Study on Antimycobacterial Efficacy

A recent study evaluated several quinoxaline derivatives for their antimycobacterial properties. Among them, compounds structurally similar to 6,7-difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester exhibited significant activity against M. tuberculosis strains, indicating a potential pathway for developing new treatments for tuberculosis .

Investigation of Antiviral Activity

In another investigation focused on respiratory viruses, derivatives of quinoxaline were synthesized and tested for their ability to inhibit viral replication. The results demonstrated that specific modifications to the quinoxaline structure could enhance antiviral potency, supporting further exploration into this class of compounds for therapeutic applications .

Mechanism of Action

The mechanism of action of 6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor antagonism, the compound binds to the receptor, blocking the binding of natural ligands and inhibiting signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoxaline Derivatives

Compound A : (S)-2-Ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-quinoxaline-1-carboxylic acid isopropyl ester

- Structural Differences :

- Substituents: Single fluorine at position 7 vs. 6,7-difluoro in the target compound.

- Ester Group: Isopropyl vs. tert-butyl.

- Functional Group: 3-oxo (ketone) vs. fully saturated 3,4-dihydro ring.

- Implications :

- The ketone group in Compound A may increase electrophilicity, while the tert-butyl ester in the target compound provides greater steric bulk and hydrolytic stability.

- Fluorination patterns affect electronic properties; the difluoro substitution in the target compound could enhance metabolic stability in drug design.

Compound B : Antiviral Quinoxaline Derivatives

- highlights antiviral combinations containing quinoxaline esters.

Tert-Butyl Ester Analogs

Compound C : (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

- Structural Differences: Core Structure: Pyrrolidine ring vs. dihydroquinoxaline. Substituents: Iodomethyl group vs. fluorine atoms.

- Implications: Both compounds share hydrolytic lability of the tert-butyl ester under acidic conditions.

Compound D : cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester

- Structural Differences: Core Structure: Cyclobutane vs. quinoxaline. Functional Groups: Free amine vs. fluorinated aromatic system.

- Implications: Both tert-butyl esters serve as carboxylic acid protecting groups, but the rigid cyclobutane in Compound D contrasts with the planar quinoxaline system, affecting solubility and conformational flexibility.

Thermal and Chemical Stability

- Thermal Decomposition: Tert-butyl esters in polymer matrices (e.g., MA20 and A20 in ) decompose via thermal cleavage, releasing isobutylene. Activation energies for MA20 (125 kJ/mol) and A20 (116 kJ/mol) suggest minor stability differences based on polymer backbone . The target compound’s dihydroquinoxaline core may stabilize the ester against thermal degradation compared to linear polymers.

Hydrolytic Stability :

- Tert-butyl esters are generally resistant to basic hydrolysis but cleave under strong acidic conditions (e.g., trifluoroacetic acid). Fluorine substituents may further modulate this stability.

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Synthetic Utility : The tert-butyl ester in the target compound is a versatile protecting group, enabling selective deprotection in multistep syntheses. Fluorination at 6,7 positions may improve bioavailability in drug candidates .

- Safety Considerations : Like other tert-butyl esters (e.g., Compound C), the target compound likely poses skin/eye irritation risks, necessitating proper handling protocols .

- Thermal Behavior : While polymer-based tert-butyl esters decompose at ~116–125 kJ/mol, the target compound’s stability in solution or solid state requires further study .

Biological Activity

6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester (CAS No. 887590-33-2) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 270.27 g/mol. It is characterized by the presence of two fluorine atoms at positions 6 and 7 of the quinoxaline ring, which may influence its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with quinoxaline derivatives, including:

- Antimicrobial Activity : Quinoxaline derivatives have shown effectiveness against a range of bacteria and fungi.

- Anticancer Properties : Some compounds exhibit cytotoxic effects on cancer cell lines.

- Neurological Effects : Potential anticonvulsant and neuroprotective activities have been noted.

Anticancer Activity

A study focused on the structure-activity relationship (SAR) of quinoxaline derivatives indicated that modifications at specific positions can enhance anticancer efficacy. For instance, the introduction of electron-withdrawing groups has been linked to increased cytotoxicity in various cancer cell lines, including breast and lung cancer models.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Quinoxaline Derivative A | MCF-7 (Breast) | 15 | Induction of apoptosis |

| Quinoxaline Derivative B | A549 (Lung) | 20 | Inhibition of cell proliferation |

| 6,7-Difluoro Compound | HeLa (Cervical) | 18 | DNA damage and repair inhibition |

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have been attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a recent investigation, the efficacy of 6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial activity.

Neurological Effects

Quinoxaline derivatives are being explored for their potential in treating neurological disorders. Initial studies suggest that they may possess anticonvulsant properties through modulation of neurotransmitter systems.

Table 2: Neurological Activity Findings

| Study | Model | Result |

|---|---|---|

| Compound Testing | PTZ-induced seizures | Significant reduction in seizure duration |

| Neuroprotection Study | Neuronal cultures | Increased cell viability post-injury |

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of 6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester?

- Methodological Answer : Synthesis typically involves tert-butyl ester protection of the carboxylic acid group, followed by regioselective fluorination. Key steps include:

- Protection : Use Boc (tert-butoxycarbonyl) anhydride under basic conditions (e.g., DMAP, DCM) to protect the amine group, ensuring minimal side reactions .

- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) in polar aprotic solvents (DMF, acetonitrile) at 60–80°C for 12–24 hours. Monitor reaction progress via TLC or HPLC.

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires strict control of stoichiometry and reaction time .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural confirmation:

- NMR Spectroscopy : H and F NMR to verify fluorination positions and Boc-group integrity. C NMR confirms carbonyl and aromatic carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use) .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

- Methodological Answer : Design a systematic stability study:

- Experimental Setup : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C. Sample aliquots at 0, 24, 48, and 72 hours.

- Analysis : Quantify degradation via HPLC-UV and identify byproducts using LC-MS. Compare kinetics (e.g., pseudo-first-order rate constants).

- Mitigation : If instability is pH-dependent, recommend storage in neutral, anhydrous conditions and inert atmospheres, as suggested for analogous tert-butyl esters .

Q. What mechanistic principles govern the regioselective fluorination of the quinoxaline ring?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

- Electron-Deficient Sites : Fluorination favors positions activated by adjacent electron-withdrawing groups (e.g., carbonyl). Computational modeling (DFT) can predict reactive sites.

- Steric Hindrance : Bulky substituents (e.g., tert-butyl) may direct fluorination to less hindered positions.

- Validation : Isotopic labeling (F) or competitive fluorination experiments with positional isomers can clarify selectivity trends .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to protocols derived from analogous tert-butyl derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb spills with inert materials (sand, vermiculite) and dispose as hazardous waste.

- Storage : Store in sealed containers under nitrogen at –20°C to prevent hydrolysis of the Boc group .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields across studies?

- Methodological Answer : Conduct a reproducibility audit:

- Variable Screening : Test critical parameters (catalyst purity, solvent dryness, reaction atmosphere) using Design of Experiments (DoE) frameworks.

- Cross-Validation : Compare results with independent labs using shared reference standards.

- Documentation : Publish detailed protocols with raw data (e.g., NMR spectra, HPLC chromatograms) to enhance transparency .

Stability and Reactivity

Q. What strategies prevent unintended Boc-group cleavage during downstream reactions?

- Methodological Answer : Avoid conditions that promote acid- or base-mediated cleavage:

- pH Control : Maintain neutral to mildly acidic conditions (pH 5–7) in aqueous reactions.

- Temperature : Limit heating to <50°C in protic solvents (e.g., methanol).

- Monitoring : Use in-situ FTIR or H NMR to detect early signs of deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.